2-Bromo-3-hydroxy-3-phenylpropanoic acid

CAS No.: 34882-18-3

Cat. No.: VC19673278

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34882-18-3 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 2-bromo-3-hydroxy-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13) |

| Standard InChI Key | PNZTVDQYHQRHKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)Br)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

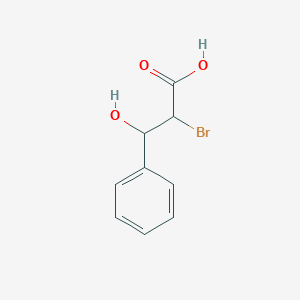

2-Bromo-3-hydroxy-3-phenylpropanoic acid belongs to the class of α-bromo-β-hydroxy carboxylic acids. Its IUPAC name, (2S,3R)-2-bromo-3-hydroxy-3-phenylpropanoic acid, reflects the stereochemistry of its chiral centers at C2 and C3 . The compound’s structure features a phenyl ring attached to C3, a hydroxyl group at C3, and a bromine atom at C2, with the carboxylic acid group at C1 (Figure 1).

Table 1: Fundamental Chemical Data

Stereochemical Configuration

The compound exhibits two chiral centers, leading to four possible stereoisomers. The (2S,3R) configuration, as documented in PubChem (CID 92151317), is characterized by the following SMILES notation: . This stereochemistry is critical for understanding its reactivity and interaction in enantioselective synthesis.

Synthesis and Reaction Mechanisms

Bromination of Cinnamic Acid Derivatives

The synthesis of 2-bromo-3-hydroxy-3-phenylpropanoic acid is achieved via the bromination of trans-cinnamic acid or its methyl ester in 75% aqueous acetic acid with sodium bromide and sodium acetate . The reaction proceeds through a two-term rate equation:

Here, represents the bimolecular attack of bromine (AdE2 mechanism), while involves tribromide ion () participation .

Product Distribution and Stereospecificity

The bromination yields two primary products:

-

Erythro-2,3-dibromo-3-phenylpropanoic acid

-

Erythro-2-bromo-3-hydroxy-3-phenylpropanoic acid

Both products arise from anti-addition, with the hydroxyl group forming via water attack on a bromonium ion intermediate . The exclusive formation of erythro diastereomers underscores the reaction’s stereospecificity.

Table 2: Kinetic Parameters for Bromination

| Condition | Rate Constant () | Rate Constant () |

|---|---|---|

| 75% Acetic Acid, 25°C | ||

| With 0.1 M NaBr |

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound’s high boiling point (351.8°C) and density (1.687 g/cm³) suggest strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl and carboxylic acid groups . Its logP value of 1.568 indicates moderate lipophilicity, balancing solubility in polar solvents (e.g., acetic acid) and organic media .

Spectroscopic Fingerprints

The methyl ester derivative (2-bromo-3-hydroxy-3-phenylpropanoic acid methyl ester, CAS 861329-41-1) has been characterized by NMR and mass spectrometry . Key spectral data include:

-

NMR (CDCl): δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (d, 1H, J = 6.0 Hz, CHBr), 3.75 (s, 3H, OCH), 3.20 (d, 1H, J = 6.0 Hz, OH) .

Applications and Research Significance

Mechanistic Studies in Organic Chemistry

This compound has been instrumental in differentiating AdE2 and AdE3 bromination mechanisms. The dominance of the term under high bromide concentrations supports a tribromide-mediated pathway, whereas prevails in low-bromide conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume